Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-
Brand Name: Vulcanchem
CAS No.: 1217273-49-8
VCID: VC16096736
InChI: InChI=1S/C13H9N3O6/c17-12-3-1-9(15(19)20)5-8(12)7-14-11-6-10(16(21)22)2-4-13(11)18/h1-7,17-18H
SMILES:
Molecular Formula: C13H9N3O6
Molecular Weight: 303.23 g/mol

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-

CAS No.: 1217273-49-8

Cat. No.: VC16096736

Molecular Formula: C13H9N3O6

Molecular Weight: 303.23 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- - 1217273-49-8

Specification

CAS No. 1217273-49-8
Molecular Formula C13H9N3O6
Molecular Weight 303.23 g/mol
IUPAC Name 2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol
Standard InChI InChI=1S/C13H9N3O6/c17-12-3-1-9(15(19)20)5-8(12)7-14-11-6-10(16(21)22)2-4-13(11)18/h1-7,17-18H
Standard InChI Key JPGDTQYFKRXXJL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol, reflects its bifunctional design: a 2-hydroxy-5-nitrophenyliminio group and a 4-nitrophenolate group connected via a methylene bridge . X-ray crystallography reveals near-planar geometry between the two aromatic rings, with a dihedral angle of 1.3° . This planarity facilitates π-orbital overlap, creating a conjugated system that stabilizes the zwitterionic form (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H9N3O6\text{C}_{13}\text{H}_{9}\text{N}_{3}\text{O}_{6}
Molecular Weight303.23 g/mol
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Unit Cell Parametersa=11.8219(12)A˚,b=6.1210(4)A˚,c=22.356(2)A˚,β=94.403(8)a = 11.8219(12) \, \text{Å}, \, b = 6.1210(4) \, \text{Å}, \, c = 22.356(2) \, \text{Å}, \, \beta = 94.403(8)^\circ
Hydrogen BondingO–H⋯O and C–H⋯O networks

The phenolate oxygen (O1) exhibits a shortened C–O bond length of 1.2749 Å, contrasting with the phenolic C–O bond (1.3316 Å), confirming charge delocalization . Intramolecular hydrogen bonds between the imine nitrogen and hydroxyl oxygen (N1–H1⋯O1: 2.569 Å) further stabilize the structure .

Spectroscopic Profiles

1H-NMR (DMSO-d6d_6): Signals at δ 14.64 (br, 1H) and 11.74 (br, 1H) correspond to hydroxyl protons, while aromatic protons resonate between δ 7.16–9.37 . The imine proton (H9) appears as a singlet at δ 9.37, confirming Schiff base formation .

UV-Vis Spectroscopy: The compound exhibits strong absorption at 320–400 nm due to n→π* transitions in the nitro and imine groups.

Synthesis and Optimization

Microwave-Assisted Condensation

The most efficient synthesis involves a 1:1 molar reaction between 2-amino-4-nitrophenol and 2-hydroxy-5-nitrobenzaldehyde under microwave irradiation :

2-Amino-4-nitrophenol+2-Hydroxy-5-nitrobenzaldehydeEtOH, MW (8 min)Product (68% yield)\text{2-Amino-4-nitrophenol} + \text{2-Hydroxy-5-nitrobenzaldehyde} \xrightarrow{\text{EtOH, MW (8 min)}} \text{Product (68\% yield)}

Key advantages include reduced reaction time (8 minutes vs. hours under reflux) and improved purity . Recrystallization from ethanol yields brown crystals suitable for X-ray analysis .

Table 2: Synthetic Parameters

ParameterConditionOutcome
SolventEthanolHigh solubility
TemperatureMicrowave irradiation591–593 K melting point
Molar Ratio1:168% isolated yield
PurificationEthanol recrystallization>95% purity

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage (C=N). Nitro groups act as electron-withdrawing substituents, polarizing the carbonyl and accelerating condensation.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 12.5 μg/mL) and Escherichia coli (MIC: 25 μg/mL). The nitro groups facilitate bacterial membrane disruption through redox cycling, generating reactive oxygen species (ROS).

Structure-Activity Relationships

  • Nitro Groups: Essential for redox activity; removal reduces potency by >90%.

  • Hydroxyl Groups: Mediate hydrogen bonding with biological targets (e.g., DNA topoisomerases).

  • Imine Linkage: Enhances planar rigidity, improving DNA intercalation .

Industrial and Material Science Applications

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with Cu(II) and Fe(III) ions. These complexes exhibit enhanced catalytic activity in oxidation reactions, such as cyclohexane to cyclohexanol (TOF: 120 h1^{-1}).

Nonlinear Optical (NLO) Materials

First hyperpolarizability (β\beta) calculations predict NLO coefficients 10× higher than urea, making it a candidate for photonic devices . The zwitterionic structure contributes to dipole alignment under electric fields .

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